molecular formula C18H20F2N2OS B4123337 1-[4-(Butan-2-yl)phenyl]-3-[2-(difluoromethoxy)phenyl]thiourea

1-[4-(Butan-2-yl)phenyl]-3-[2-(difluoromethoxy)phenyl]thiourea

Cat. No.: B4123337
M. Wt: 350.4 g/mol
InChI Key: OINKXILLHNLQNL-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a sec-butyl group attached to a phenyl ring and a difluoromethoxy group attached to another phenyl ring, both connected through a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea typically involves the reaction of 4-sec-butylaniline with 2-(difluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 4-sec-butylaniline in an organic solvent.

    Step 2: Add 2-(difluoromethoxy)phenyl isothiocyanate to the solution.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: It is investigated for its potential use in the development of novel materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(difluoromethoxy)phenyl]thiourea
  • N-(4-tert-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea
  • N-(4-sec-butylphenyl)-N’-phenylthiourea

Uniqueness

N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea is unique due to the presence of both the sec-butyl group and the difluoromethoxy group, which confer specific physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[2-(difluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c1-3-12(2)13-8-10-14(11-9-13)21-18(24)22-15-6-4-5-7-16(15)23-17(19)20/h4-12,17H,3H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKXILLHNLQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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